An In-depth Technical Guide to 3-Decyne: Chemical Structure and Properties
An In-depth Technical Guide to 3-Decyne: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 3-Decyne. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and a key reaction are provided, along with visualizations of the synthetic workflow and reaction pathway.
Chemical Structure and Identification
3-Decyne is an internal alkyne with the molecular formula C₁₀H₁₈. The triple bond is located between the third and fourth carbon atoms of a ten-carbon chain.
Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Dec-3-yne |
| CAS Number | 2384-85-2 |
| Molecular Formula | C₁₀H₁₈ |
| SMILES | CCCCCCC#CCC |
| InChI | InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 |
| InChIKey | JUWXVJKQNKKRLD-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 3-Decyne are summarized in the table below.
Table 2: Physicochemical Properties of 3-Decyne
| Property | Value | Source |
| Molecular Weight | 138.25 g/mol | --INVALID-LINK-- |
| Boiling Point | 175-176 °C | --INVALID-LINK-- |
| Melting Point | -44 °C | --INVALID-LINK-- |
| Density | 0.767 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.437 | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Decyne.
Table 3: Spectroscopic Data for 3-Decyne
| Spectrum | Data |
| ¹H NMR | Data available on --INVALID-LINK--. |
| ¹³C NMR | Data available on --INVALID-LINK--. |
| IR Spectrum | Major peaks can be found on the --INVALID-LINK--. |
| Mass Spectrum | The mass spectrum is available on the --INVALID-LINK--. |
Experimental Protocols
Synthesis of 3-Decyne via Alkylation of a Terminal Alkyne
This protocol describes the synthesis of 3-decyne from 1-heptyne (B1330384) and ethyl iodide.
Reaction:
CH₃(CH₂)₄C≡CH + 1) NaNH₂/NH₃(l) 2) CH₃CH₂I → CH₃(CH₂)₄C≡CCH₂CH₃
Materials:
-
1-Heptyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or nitrogen gas (inert atmosphere)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere of argon or nitrogen.
-
Formation of Sodium Acetylide: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of ammonia into the flask. To the stirred liquid ammonia, add sodium amide (1.1 equivalents) in portions. Once the sodium amide has dissolved, add 1-heptyne (1 equivalent) dropwise via the dropping funnel over 30 minutes. Stir the reaction mixture for 1 hour at -78 °C.
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate.
-
Work-up: Cautiously quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to yield pure 3-decyne.
Catalytic Hydrogenation of 3-Decyne to Decane
This protocol describes the complete reduction of the alkyne to an alkane.
Reaction:
CH₃(CH₂)₄C≡CCH₂CH₃ + 2 H₂ --(Pd/C)--> CH₃(CH₂)₈CH₃
Materials:
-
3-Decyne
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Filter agent (e.g., Celite®)
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve 3-decyne (1 equivalent) in ethanol. Carefully add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethanol. Remove the solvent from the filtrate under reduced pressure to yield decane. Further purification is typically not necessary if the reaction goes to completion.
Visualizations
Logical Workflow for the Synthesis of 3-Decyne
Caption: Workflow for the synthesis of 3-Decyne.
Signaling Pathway for the Catalytic Hydrogenation of 3-Decyne
Caption: Pathway of 3-Decyne hydrogenation.
